N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)benzenesulfonamide
Description
N-(2,2,4-Trimethyl-2,3-dihydro-1-benzofuran-7-yl)benzenesulfonamide (CAS: 866042-46-8) is a benzenesulfonamide derivative featuring a substituted 2,3-dihydrobenzofuran core. The compound’s structure comprises a 2,2,4-trimethyl-substituted dihydrobenzofuran ring system linked to a benzenesulfonamide group via the 7-position of the benzofuran moiety. Analytical characterization of this compound includes nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS), and safety data sheets (SDS), as documented by Amadis Chemical .
Properties
IUPAC Name |
N-(2,2,4-trimethyl-3H-1-benzofuran-7-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S/c1-12-9-10-15(16-14(12)11-17(2,3)21-16)18-22(19,20)13-7-5-4-6-8-13/h4-10,18H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZCATKHLALMKMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC(OC2=C(C=C1)NS(=O)(=O)C3=CC=CC=C3)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
- Chemical Name : this compound
- CAS Number : 866042-46-8
- Molecular Formula : C17H19NO3S
- Molecular Weight : 321.41 g/mol
Pharmacological Activities
Research indicates that compounds with a benzofuran core exhibit a wide range of biological activities. Specifically, this compound has shown promising results in several areas:
1. Anticancer Activity
Studies have highlighted the anticancer potential of benzofuran derivatives. For instance:
- A related compound demonstrated significant growth inhibition against various cancer cell lines with GI50 values ranging from 2.20 μM to 5.86 μM across different types of cancer cells .
2. Antimicrobial Properties
Benzofuran derivatives have been reported to possess antibacterial and antifungal activities. The presence of the sulfonamide group enhances these properties by potentially disrupting bacterial cell wall synthesis .
3. Anti-inflammatory Effects
Compounds similar to this compound exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Key Enzymes : The compound may inhibit enzymes such as cyclooxygenases (COX), which are involved in inflammation and cancer progression.
- Cell Cycle Arrest : Some studies suggest that benzofuran derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis .
- Modulation of Signaling Pathways : It may interfere with signaling pathways such as NF-kB and MAPK that are crucial for cell survival and proliferation in cancer cells .
Case Studies
Several studies have investigated the effects of benzofuran derivatives on various disease models:
Study 1: Anticancer Efficacy
A study assessed the anticancer efficacy of a series of benzofuran derivatives against human cancer cell lines. Compound 35 showed significant inhibition rates across multiple cancer types:
| Cancer Type | Inhibition Rate (%) |
|---|---|
| Leukemia K-562 | 56.84 |
| Non-small cell lung cancer NCI-H460 | 80.92 |
| Colon cancer HCT-116 | 72.14 |
Study 2: Antibacterial Activity
Another investigation focused on the antibacterial properties of benzofuran derivatives against Staphylococcus aureus and Escherichia coli. The results indicated a concentration-dependent inhibition of bacterial growth.
Comparison with Similar Compounds
The following analysis compares N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)benzenesulfonamide with structurally or functionally related compounds, emphasizing synthesis, structural motifs, and biological/toxicological profiles.
Structural and Functional Group Comparison
| Compound Name | Core Structure | Functional Groups | Key Substituents |
|---|---|---|---|
| This compound | 2,3-Dihydrobenzofuran | Benzenesulfonamide | 2,2,4-Trimethyl on dihydrobenzofuran |
| N-(6,12-dioxo-6,12-dihydroindolo[2,1-b]quinazolin-8-yl)benzenesulfonamide | Indoloquinazoline dione | Benzenesulfonamide | 6,12-Diketo on indoloquinazoline |
| 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl methylcarbamate (Furadan) | 2,3-Dihydrobenzofuran | Carbamate | 2,2-Dimethyl on dihydrobenzofuran |
Key Observations :
- Heterocyclic Core : The target compound and Furadan share the dihydrobenzofuran core, but Furadan’s carbamate group confers pesticidal activity, whereas the sulfonamide group in the target compound may influence different biological targets .
Key Observations :
- The target compound’s biological activity remains uncharacterized in the provided evidence, whereas Furadan’s carbamate group is linked to acetylcholinesterase inhibition, explaining its pesticidal action .
- Structural differences (e.g., sulfonamide vs. carbamate) likely result in divergent toxicity profiles. Sulfonamides are generally associated with lower acute toxicity compared to carbamates .
Analytical Characterization
Preparation Methods
Structural Overview and Synthetic Challenges
The target molecule comprises a 2,3-dihydrobenzofuran ring substituted with 2,2,4-trimethyl groups at positions 2, 3, and 4, respectively, and a benzenesulfonamide group at position 7. Key challenges include:
- Regioselective functionalization of the dihydrobenzofuran core to ensure correct substituent placement.
- Steric hindrance from the 2,2,4-trimethyl groups, complicating nucleophilic attacks or electrophilic substitutions.
- Stability of intermediates , particularly during cyclization steps requiring acidic or basic conditions.
Primary Synthetic Routes
Cyclization-First Approach: Constructing the Dihydrobenzofuran Core
The dihydrobenzofuran ring is often assembled first via acid-catalyzed cyclization of substituted phenols. For example:
- Friedel-Crafts alkylation : A resorcinol derivative (e.g., 2,4-dimethylphenol) reacts with 2-methylpropenyl bromide under Lewis acid catalysis (e.g., AlCl₃) to form the dihydrobenzofuran skeleton.
- Electrophilic cyclization : Propargyl alcohols, such as 3-(2-hydroxyphenyl)penta-1,4-diyn-3-ol, undergo In(OTf)₃-promoted cyclization to yield 2,3-dihydrobenzofurans. This method, demonstrated in related systems, avoids harsh conditions and improves yields (70–85%).
Reaction Conditions and Optimization
Sulfonylation of the Dihydrobenzofuran Amine
After constructing the dihydrobenzofuran core, the sulfonamide group is introduced via reaction with benzenesulfonyl chloride:
- Amine preparation : The 7-amino group is installed through nitration followed by reduction (e.g., H₂/Pd-C) or direct amination using Ullmann coupling.
- Sulfonylation : The amine reacts with benzenesulfonyl chloride in aqueous NaOH (pH 8–10) at 0–5°C, yielding the sulfonamide. Excess sulfonyl chloride ensures complete conversion.
Key Data
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 65 | 90 |
| Reduction | H₂ (1 atm), Pd-C, EtOH | 88 | 95 |
| Sulfonylation | PhSO₂Cl, NaOH, 0°C, 2 h | 92 | 98 |
One-Pot Tandem Cyclization-Sulfonylation
Recent advances utilize tandem sequences to streamline synthesis:
- Silver(I)-catalyzed cyclization : 3-(2-Tosylamidophenyl)penta-1,4-diyn-3-ols undergo AgNO₃-mediated cyclization in DCM, forming the dihydrobenzofuran ring. Subsequent in-situ sulfonylation with benzenesulfonyl chloride yields the target compound in 78% overall yield.
Mechanistic Insights
Alternative Methodologies and Innovations
Electrophilic Iodocyclization
Iodine monochloride (ICl) in acetonitrile facilitates 6-endo-dig cyclization of propargolic sulfonamides, forming the dihydrobenzofuran ring while introducing an iodine atom at position 3. Subsequent Stille coupling or hydrogenolysis removes iodine, yielding the des-iodo product.
Analytical Characterization and Quality Control
Spectroscopic Data
Computational Chemistry Insights
- LogP : 3.82 (predicted), indicating moderate hydrophobicity.
- TPSA : 55.4 Ų, consistent with moderate solubility in polar solvents.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)benzenesulfonamide, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the 2,3-dihydrobenzofuran core followed by sulfonamide coupling. For example, the benzofuran moiety can be prepared via acid-catalyzed cyclization of substituted phenols, while sulfonamide formation may employ benzenesulfonyl chloride derivatives under basic conditions (e.g., triethylamine or NaH in THF) . Optimization includes controlling temperature (0–25°C), solvent polarity (e.g., dichloromethane for solubility), and stoichiometric ratios (1:1.2 for amine:sulfonyl chloride). Catalysts like DMAP can enhance coupling efficiency .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?
- Methodological Answer :
- NMR : 1H/13C NMR identifies substituent patterns (e.g., dihydrobenzofuran protons at δ 3.1–4.2 ppm and aromatic sulfonamide signals at δ 7.5–8.0 ppm). DEPT-135 confirms CH2/CH3 groups in the dihydrofuran ring .
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (60:40 to 90:10) assess purity (>95% by area normalization).
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]+ at m/z ~345) and fragments (e.g., loss of SO2NH) .
Q. What are the common challenges in crystallizing this compound, and how can SHELX software aid in structural determination?
- Methodological Answer : Crystallization challenges include low solubility in polar solvents and polymorphism. Slow evaporation from dichloromethane/hexane (1:3) at 4°C often yields suitable crystals. SHELXTL/SHELXL refine structures using direct methods for phase determination and full-matrix least-squares for positional/displacement parameters. Twinning or disorder in the trimethyl group requires constraints (e.g., SIMU/DELU commands) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies involving this sulfonamide?
- Methodological Answer : Contradictions arise from assay variability (e.g., bacterial strain differences in antimicrobial studies). Standardize protocols:
- Use reference strains (e.g., E. coli ATCC 25922) and controlled inoculum sizes (1×10^6 CFU/mL).
- Validate purity (>95%) via HPLC and NMR to exclude impurities as activity confounders.
- Cross-test in parallel with positive controls (e.g., sulfamethoxazole) .
Q. What computational approaches are suitable for predicting the interaction of this compound with biological targets like enzymes?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to targets (e.g., dihydropteroate synthase). The sulfonamide group’s SO2NH2 moiety aligns with pterin-binding pockets; trimethylbenzofuran may occupy hydrophobic pockets.
- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-enzyme complexes, analyzing RMSD (<2 Å) and hydrogen bond persistence .
Q. How to design experiments to study the metabolic stability and potential toxicity of this compound?
- Methodological Answer :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and NADPH. Monitor depletion via LC-MS over 60 minutes. Identify metabolites (e.g., hydroxylation at C-4 of benzofuran) .
- Toxicity Screening : Use zebrafish embryos (FET assay) at 1–100 µM. Assess mortality, hatching rate, and malformations (e.g., yolk sac edema) over 96 hours. Compare to carbamate analogs with known pesticidal toxicity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
